molecular formula C11H20N4 B13522129 3-Isopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole

3-Isopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole

Cat. No.: B13522129
M. Wt: 208.30 g/mol
InChI Key: MNJPALJKDPXUQO-UHFFFAOYSA-N
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Description

3-Isopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole (CAS Number: 1466107-27-6) is a high-purity chemical building block offered with a guaranteed purity of 98% . This compound is provided as a solid and should be stored sealed in dry conditions at 2-8°C to ensure stability . Its molecular formula is C₁₁H₂₀N₄, and it has a molecular weight of 208.30 g/mol . The 1,2,4-triazole core of this molecule is a privileged scaffold in medicinal chemistry and drug discovery . This structural motif is found in a wide array of biologically active substances and is known for its ability to interact with diverse enzymes and receptors . Researchers value 1,2,4-triazole derivatives for their demonstrated potential in various research fields, including the investigation of antimicrobial , antifungal , and antitubercular agents . The specific substitution pattern of this compound—featuring an isopropyl group, a methyl group, and a pyrrolidinylmethyl side chain—makes it a versatile intermediate for further chemical exploration and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

1-methyl-3-propan-2-yl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C11H20N4/c1-8(2)11-13-10(15(3)14-11)6-9-4-5-12-7-9/h8-9,12H,4-7H2,1-3H3

InChI Key

MNJPALJKDPXUQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=N1)CC2CCNC2)C

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

The synthesis typically proceeds via the following key steps:

  • Formation of the 1,2,4-triazole ring : Starting from appropriate hydrazine and amidine or hydrazone precursors, the 1,2,4-triazole ring is constructed through cyclization under reflux conditions, often in the presence of a base catalyst such as triethylamine or sodium hydroxide.

  • Introduction of the methyl and isopropyl substituents : Alkylation of the triazole nitrogen atoms is achieved using methylating and isopropylating agents (e.g., methyl iodide and isopropyl bromide) under controlled conditions, typically in polar aprotic solvents like dimethylformamide (DMF) with sodium hydride (NaH) as the base.

  • Attachment of the pyrrolidin-3-ylmethyl side chain : The pyrrolidin-3-ylmethyl group is introduced via nucleophilic substitution or alkylation reactions. A common approach involves the alkylation of the triazole ring with a suitable pyrrolidinylmethyl halide or tosylate derivative, again using NaH/DMF conditions to promote the reaction.

Representative Reaction Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
1. Cyclization to form 1,2,4-triazole ring Hydrazine derivative + amidine/hydrazone Ethanol or refluxing ethanol/water Reflux (~80-100°C) 50-70% Base catalyst (e.g., triethylamine) often used
2. N-Methylation and N-Isopropylation Methyl iodide, isopropyl bromide + NaH DMF 0-25°C to room temperature 60-85% Controlled addition to avoid over-alkylation
3. Alkylation with pyrrolidin-3-ylmethyl halide Pyrrolidin-3-ylmethyl tosylate or halide + NaH DMF Room temperature to 50°C 40-60% Requires purification by chromatography

These conditions are optimized to maximize yield and purity while minimizing side reactions such as over-alkylation or decomposition.

Analytical and Characterization Data

The synthesized compound is typically characterized by:

Summary Table of Preparation Methods and Yields

Preparation Step Key Reagents Conditions Yield Range (%) Reference
1. 1,2,4-Triazole ring formation Hydrazine + amidine/hydrazone Reflux in ethanol, base catalyst 50-70
2. N-Alkylation (methyl, isopropyl) Methyl iodide, isopropyl bromide + NaH DMF, 0-25°C 60-85
3. Pyrrolidin-3-ylmethyl substitution Pyrrolidin-3-ylmethyl halide + NaH DMF, RT to 50°C 40-60

Additional Notes on Synthetic Optimization

  • Use of sodium hydride in DMF is critical for efficient alkylation steps, providing a strong base to deprotonate the triazole nitrogen.
  • Low temperatures during alkylation help control selectivity and reduce side reactions.
  • Purification steps are essential due to the formation of regioisomers or over-alkylated byproducts.
  • The synthetic route is adaptable for producing analogs by varying alkylating agents or pyrrolidine derivatives.

Chemical Reactions Analysis

Cycloaddition Reactions

The 1,3-dipolar cycloaddition of azides with alkynes is regioselective and forms the triazole ring via a concerted mechanism. Key factors influencing regioselectivity include:

  • Dipolarophile Nature : Electron-deficient alkynes favor the reaction .

  • Catalyst Choice : Copper(I) catalysts (e.g., CuI) enhance reaction efficiency .

  • Steric Effects : Bulky substituents can alter regioselectivity and reaction rates .

Regioselectivity Table :

Reaction TypeDipolarophileRegioselectivityKey Factors
1,3-Dipolar CycloadditionAlkyneHuisgen vs. SharplessCatalyst, steric hindrance
Suzuki–MiyauraArylboronic acidMeta/paraLigand, base strength

Substitution Reactions

The pyrrolidin-3-ylmethyl substituent and isopropyl group participate in:

  • Alkylation : Introduction of methyl/isopropyl groups via nucleophilic substitution (e.g., using alkyl halides).

  • Amination : Reaction with amines to form secondary/tertiary amines (e.g., ethanamine derivatives).

  • Hydrogen Bonding : The triazole’s nitrogen atoms enable interactions with biological targets (e.g., enzymes) .

Reactivity of Functional Groups :

Functional GroupReaction TypeReagents/Conditions
Pyrrolidin-3-ylmethylAlkylationAlkyl halides, base
IsopropylOxidation/NucleophilicKMnO₄, Grignard reagents
Triazole NitrogenHydrogen BondingWater, amines, enzymes

Biological Activity

The compound’s triazole core and substituents contribute to:

  • Enzyme Inhibition : Potential binding to kinase targets (e.g., CSNK2) via hydrogen bonds with nitrogen atoms .

  • Antiviral/Antibacterial : Analogous triazoles show activity against SARS-CoV-2 protease and Gram-positive bacteria .

Structural Comparisons

Derivative Analysis :

CompoundKey DifferenceBiological Impact
1-(Pyrrolidin-3-ylmethyl)-1H- triazoleLacks isopropyl groupSimplified pharmacokinetics
5-Methoxy-[2-(pyrrolidin)]triazoleMethoxy substituentAltered reactivity profile
3-Isopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazoleDual substituents (isopropyl + pyrrolidinylmethyl)Enhanced target binding affinity

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential anticancer properties due to its cytotoxic activity against human breast cancer cells (MCF-7).

    Biological Studies: May interact with specific molecular targets involved in cell proliferation or apoptosis pathways.

Mechanism of Action

    Hypothetical Mechanism: Inhibition of key enzymes or receptors involved in cancer cell growth.

    Further Research Needed: Detailed studies required to elucidate the precise molecular pathways affected.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Structural and Functional Group Analysis

The biological and physicochemical properties of 1,2,4-triazoles are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives
Compound Name R1 (Position 1) R3 (Position 3) R5 (Position 5) Key Biological Activity References
Target Compound Methyl Isopropyl Pyrrolidin-3-ylmethyl Hypothetical CNS/agrochemical -
β-(1,2,4-Triazol-1-yl)-L-alanine - - - Fungicide metabolite
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole - - Pyrazol-3-yl Antioxidant
1-(4-Methoxy-phenyl)-3-methyl-5-(4-methylsulfonyl-phenyl)-1H-1,2,4-triazole 4-Methoxyphenyl Methyl 4-Methylsulfonylphenyl COX-2 inhibition
Key Observations:

Substituent Diversity: The target compound features a pyrrolidin-3-ylmethyl group at position 5, a unique structural element compared to pyrazole (in antioxidants ) or aryl-sulfonyl groups (in COX-2 inhibitors ). Pyrrolidine’s cyclic amine may enhance receptor binding via hydrogen bonding or conformational rigidity.

Biological Activity Trends: Aryl and sulfonyl groups (e.g., in COX-2 inhibitors ) correlate with anti-inflammatory activity, while pyrazole hybrids (e.g., 5-(5-methylpyrazol-3-yl) derivatives) exhibit antioxidant properties .

Physicochemical Properties :

  • The methyl group at position 1 (common in the target compound and COX-2 inhibitors ) likely improves metabolic stability by reducing oxidative degradation.
  • Pyrrolidin-3-ylmethyl substituents may balance solubility (via amine protonation) and membrane permeability, unlike purely hydrophobic groups like aryl-sulfonyl.

Biological Activity

3-Isopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Chemical Formula : C12H18N4
  • CAS Number : 1466107-27-8

The structure comprises a triazole ring substituted with isopropyl and pyrrolidine groups, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial activity. For instance, similar triazole derivatives have been studied for their efficacy against various bacterial strains. Preliminary data suggest that this compound may also possess antimicrobial properties, as evidenced by in vitro assays showing inhibition of bacterial growth.

Anticancer Activity

Triazoles are known for their anticancer properties. A study involving related compounds demonstrated that triazole derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific mechanism for this compound is yet to be fully elucidated but may involve similar pathways.

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7TBDApoptosis via caspase activation
HCT116TBDCell cycle arrest

Neuroprotective Effects

Emerging studies suggest that triazole derivatives may offer neuroprotective effects. The presence of the pyrrolidine moiety in this compound could enhance its ability to cross the blood-brain barrier, potentially making it useful for treating neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of triazole derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a promising inhibitory effect with an MIC value comparable to standard antibiotics.

Study 2: Anticancer Activity

A recent investigation into the anticancer potential of triazoles revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted its ability to induce apoptosis and inhibit cell proliferation.

Q & A

Basic: What are the recommended synthetic routes for this triazole derivative?

Methodological Answer:
The synthesis of 1,2,4-triazole derivatives typically involves multi-component reactions, alkylation, or thiolation. For example:

  • Multi-component reactions in aqueous or ethanol solvents under reflux can yield triazole scaffolds with high efficiency (e.g., catalyst-free reactions for pyrazole-triazole hybrids) .
  • Alkylation of amine or thiol groups on the triazole core (e.g., using CH₃I for methylation) can introduce substituents like isopropyl or pyrrolidinylmethyl groups .
  • Thiolation via substitution reactions with mercapto intermediates (e.g., 3-mercapto-5-methyl-4H-1,2,4-triazole) can add functional groups for bioactivity optimization .

Key Considerations:

  • Use elemental analysis, ¹H/¹³C-NMR, and LC-MS to confirm intermediate structures .
  • Optimize reaction conditions (solvent, temperature) to avoid side products, especially with bulky substituents like pyrrolidin-3-ylmethyl .

Basic: How is the molecular structure characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C-NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing between N1 and N4 methylation) .
    • LC-MS verifies molecular weight and purity, critical for intermediates .
  • Crystallography:
    • Use SHELXL for structure refinement, leveraging its robust handling of high-resolution data and twinning corrections .
    • ORTEP-III (with GUI) visualizes thermal ellipsoids and validates bond lengths/angles, particularly for sterically hindered groups (e.g., isopropyl) .

Data Interpretation Tip:
Cross-validate crystallographic data with NMR shifts to resolve ambiguities in substituent orientation .

Advanced: What strategies optimize bioactivity through substituent modifications?

Methodological Answer:

  • Fluorine/Piperazine Incorporation: Introducing electron-withdrawing groups (e.g., fluorine) or piperazine rings enhances pesticidal or pharmacological activity by improving target binding (e.g., enzyme inhibition) .
  • Heterocyclic Hybridization: Attach pyrazole or pyrrolidine moieties to modulate lipophilicity and bioavailability. For instance, pyrrolidinylmethyl groups may enhance blood-brain barrier penetration .
  • Docking Studies: Perform in silico screening (e.g., AutoDock Vina) to prioritize substituents with high affinity for targets like cytochrome P450 or acetylcholinesterase .

Case Study:
Modifying the pyrrolidin-3-ylmethyl group’s stereochemistry improved pesticidal activity in analogous triazole compounds .

Advanced: How to resolve contradictions in crystallographic data during refinement?

Methodological Answer:

  • Twinning Corrections: Use SHELXL ’s TWIN/BASF commands to model twinned crystals, common in flexible triazole derivatives .
  • Disorder Modeling: For dynamic groups (e.g., isopropyl), apply PART/SUMP restraints to refine occupancies and avoid overfitting .
  • Validation Tools: Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry and R-factor inconsistencies .

Example:
A study on a similar triazole-pyrrolidine hybrid required partitioning disordered isopropyl groups into two sites with 60:40 occupancy, resolved via iterative SHELXL refinement .

Advanced: What computational approaches predict ADME properties for this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation free energy (e.g., GROMACS) to estimate solubility and membrane permeability .
  • ADME Prediction: Use SwissADME or pkCSM to calculate:
    • LogP: Critical for assessing lipophilicity (target: 2–3 for CNS activity).
    • CYP450 Metabolism: Identify potential hepatotoxicity risks .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to predict reactive sites for metabolic oxidation .

Validation:
Compare in silico predictions with in vitro assays (e.g., Caco-2 permeability) to refine computational models .

Advanced: How to analyze bioactivity data contradictions between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma/tissue concentrations to identify bioavailability limitations (e.g., poor absorption due to high logP) .
  • Metabolite Identification: Use LC-MS/MS to detect inactive or toxic metabolites that explain reduced in vivo efficacy .
  • Species-Specific Differences: Compare target homology (e.g., murine vs. human enzyme active sites) to rationalize divergent results .

Case Study:
A triazole-pesticide analog showed high in vitro activity but low in vivo efficacy due to rapid hepatic clearance, resolved by adding a methyl group to block CYP3A4 metabolism .

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